molecular formula C8H16N2O4 B2565166 Glycolic acid-lysine-amide CAS No. 171262-64-9

Glycolic acid-lysine-amide

Cat. No.: B2565166
CAS No.: 171262-64-9
M. Wt: 204.226
InChI Key: CUAIAXBEFIRPKG-LURJTMIESA-N
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Description

Glycolic acid-lysine-amide is a compound formed through the Maillard reaction, which involves the interaction between amino acids and reducing sugars. This compound is a type of advanced glycation end product (AGE) and is significant in various physiological and pathological processes. This compound is known for its role in protein modifications and its potential implications in diseases such as diabetes, atherosclerosis, and Alzheimer’s disease .

Mechanism of Action

Target of Action

Glycolic acid-lysine-amide primarily targets proteins in the body . It is a prototype for novel amide protein modifications produced by reducing sugars . The compound’s primary targets are proteins, and it plays a significant role in protein modification .

Mode of Action

This compound interacts with its protein targets through a process known as the Maillard reaction . This non-enzymatic reaction occurs when reducing sugars react with proteins or other amine structures via highly reactive intermediates in complex reaction cascades . This compound is formed from the Amadori product of glucose and lysine, and its formation depends directly upon oxidation .

Biochemical Pathways

The formation of this compound is part of the Maillard reaction pathways . These pathways lead to the formation of advanced glycation end products (AGEs) and α-dicarbonyl compounds, which are central intermediates of AGE formation in vivo . The N6-carboxymethyl lysine (CML) reaction cascade explains the formation of this compound via isomerization of the hydrated glyoxal-imine .

Pharmacokinetics

Given its role in protein modification, it can be inferred that its bioavailability would depend on factors such as the concentration of proteins and reducing sugars in the body, as well as the presence of oxidative conditions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve protein modification . These modifications can have significant pathophysiological implications, as they have been associated with various chronic and age-related diseases such as diabetes, atherosclerosis, and aging .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Maillard reaction, which leads to the formation of this compound, is known to occur more readily under certain conditions such as high temperatures . Additionally, the presence of reducing sugars and oxidative conditions can also influence the formation and action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycolic acid-lysine-amide typically involves the reaction of glycolic acid with lysine under controlled conditions. One common method is the activation of glycolic acid to form an acid halide, which then reacts with lysine to form the amide bond . The reaction conditions often include the use of catalysts and specific temperature and pH settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Glycolic acid-lysine-amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its formation and subsequent modifications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as glyoxal lysine amide and glyoxal lysine dimer .

Scientific Research Applications

Glycolic acid-lysine-amide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific formation pathway and its distinct role in protein modifications. Its presence and levels can serve as important markers for various pathological conditions, making it a valuable compound for research and diagnostic purposes .

Properties

IUPAC Name

(2S)-2-amino-6-[(2-hydroxyacetyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-7(12)5-11/h6,11H,1-5,9H2,(H,10,12)(H,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAIAXBEFIRPKG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)CO)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)CO)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171262-64-9
Record name (2S)-2-amino-6-(2-hydroxy-acetylamino)-hexanoic acid
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